molecular formula C6H12O6 B1443872 D-[1,2,3-13C3]Glucose CAS No. 478529-32-7

D-[1,2,3-13C3]Glucose

Cat. No.: B1443872
CAS No.: 478529-32-7
M. Wt: 183.13 g/mol
InChI Key: WQZGKKKJIJFFOK-VJPMIEPHSA-N
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Description

D-[1,2,3-13C3]Glucose is a labeled form of D-glucose, where three carbon atoms (C1, C2, and C3) are replaced with the carbon-13 isotope. This compound is primarily used in metabolic studies due to its ability to trace glucose pathways in biological systems. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 183.14 g/mol .

Mechanism of Action

Target of Action

D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .

Mode of Action

this compound interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.

Biochemical Pathways

this compound participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .

Result of Action

The metabolism of this compound results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .

Action Environment

Environmental factors can influence the action of this compound. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[1,2,3-13C3]Glucose is synthesized through chemical methods. One common preparation method involves the use of 13C-labeled trans-dehydroxylosone (13C-labeled erythro-dihydromaltose), which undergoes a reduction reaction with a reducing agent to generate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using isotopically labeled precursors. The process is carefully controlled to ensure high purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: D-[1,2,3-13C3]Glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-[1,2,3-13C3]Glucose is widely used in scientific research, including:

Comparison with Similar Compounds

Uniqueness: D-[1,2,3-13C3]Glucose is unique due to its specific labeling at the first three carbon atoms, making it particularly useful for detailed metabolic studies that require tracking of early steps in glucose metabolism. This specificity allows for more precise analysis compared to other labeled glucose compounds .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-VJPMIEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-[1,2,3-13C3]Glucose
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D-[1,2,3-13C3]Glucose
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D-[1,2,3-13C3]Glucose
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D-[1,2,3-13C3]Glucose

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